3-Methoxycatechol

Vascular Pharmacology Catecholamines Antihypertensive Research

Procure 3-Methoxycatechol for specialized research where generic catechols fail. The 3-methoxy substitution critically modulates electron density and o-quinone reactivity, delivering slower, more controllable Michael addition kinetics—ideal for high-selectivity electrosynthesis. Validated as a superior vasodilator lead over 22 structural congeners, with confirmed GPR35 agonism (EC₅₀ 147 µM) for GPCR screening. Also essential for refining QSTR predictive models as a key outlier compound. ≥98% purity. Buy now for differentiated results.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 934-00-9
Cat. No. B1210430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycatechol
CAS934-00-9
Synonyms3-methoxycatechol
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)O
InChIInChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
InChIKeyLPYUENQFPVNPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycatechol (CAS 934-00-9) for Specialized Catechol Research: Baseline Profile and Procurement Context


3-Methoxycatechol (3-MOC), chemically designated as 1,2-dihydroxy-3-methoxybenzene (C₇H₈O₃; MW 140.14), is a substituted catechol derivative characterized by a methoxy group ortho to one of the hydroxy groups on the benzene ring [1]. It is recognized as a naturally occurring lignan-derived phenol and a functional parent of pyrogallol [1]. Its procurement is primarily driven by niche research applications, where its specific substitution pattern confers distinct electronic and steric properties compared to unsubstituted catechol or other regioisomers, making it a critical substrate or intermediate in specialized biochemical and electrochemical studies .

Why Catechol or Simple Methyl Analogs Cannot Replace 3-Methoxycatechol


Generic substitution among catechol derivatives is scientifically unsound due to the profound impact of substituent position and electronic nature on reactivity and biological target engagement. The methoxy group at the 3-position in 3-MOC is not merely an inert structural variation; it critically modulates the electron density of the aromatic ring and the ortho-quinone intermediate, directly influencing key parameters such as oxidation potential and the kinetics of nucleophilic addition reactions [1]. Consequently, substituting 3-MOC with catechol, 3-methylcatechol, or 4-methylcatechol can result in significantly different reaction rates, product selectivity in electrosynthesis, or biological activity, as demonstrated in multiple head-to-head comparative studies [2][3].

Quantitative Differentiation of 3-Methoxycatechol Against Key Analogs: An Evidence-Based Selection Guide


Vasodilatory Potency: 3-Methoxycatechol as the Most Potent Structure Among 22 Congeners

3-MOC exhibited the highest vasodilatory potency among a panel of 22 structural congeners, including 4-methylcatechol, 3-methylcatechol, and 4-tert-butylcatechol, in an ex vivo model [1]. This superior potency was confirmed in vivo by a significant reduction in arterial blood pressure in spontaneously hypertensive rats, without affecting heart rate [1].

Vascular Pharmacology Catecholamines Antihypertensive Research

Electrochemical Reactivity: Slower Michael Addition Kinetics Dictate Reaction Selectivity

In a study of oxidative coupling with cycloheptylamine and aniline, the homogeneous rate constant (kobs) for Michael addition of the electrogenerated o-quinone followed a distinct trend [1]. 3-MOC reacted slower than catechol and 3-methylcatechol (3-MC), a difference that can be exploited to control reaction outcomes and minimize side-product formation [1].

Electrosynthesis Cyclic Voltammetry o-Quinone Chemistry

Hepatocyte Cytotoxicity: 3-MOC is a Predictive Outlier in QSTR Models

Quantitative Structure-Toxicity Relationship (QSTR) modeling for catechol cytotoxicity in isolated rat hepatocytes identified 3-MOC as an outlier, meaning its toxicity is not well-predicted by standard lipophilicity (log P) and acidity (pKa₁) parameters alone [1]. This is a shared characteristic with 4-methoxycatechol and L-dopa, indicating that the methoxy group introduces a unique toxicity determinant not captured by simple models [1].

Toxicology QSAR Drug Safety

GPR35 Agonism: A Specific, Low-Potency Activation Profile

3-MOC is a defined agonist for the G protein-coupled receptor 35 (GPR35), with a reported EC₅₀ of 147 μM in a dynamic mass redistribution (DMR) assay using HT-29 cells [1]. While the potency is relatively low, this functional activity is a specific attribute of 3-MOC and distinguishes it from simple catechol or 4-methylcatechol, which may have different target profiles [2].

GPCR Pharmacology Orphan Receptor Cell Signaling

High-Value Application Scenarios for Procuring 3-Methoxycatechol (CAS 934-00-9)


Lead Scaffold for KV Channel-Targeted Antihypertensive Agents

Procure 3-MOC as a lead compound for medicinal chemistry programs focused on developing novel vasodilators. Its demonstrated superiority over 22 structural congeners in relaxing vascular smooth muscle, coupled with its in vivo efficacy in lowering blood pressure in hypertensive rat models, positions it as a compelling starting point for optimization [1]. The elucidated mechanism involving KV channel activation provides a specific molecular target for further SAR studies [1].

Specialized Substrate for Electrosynthetic Method Development

Use 3-MOC in electrochemical research to study and optimize oxidative coupling reactions. Its unique, slower kinetics in Michael addition reactions, as determined by cyclic voltammetry against catechol and 3-methylcatechol, make it an ideal model substrate for developing high-selectivity electrosynthetic protocols and for mechanistic investigations of o-quinone reactivity [2].

Calibration Standard for QSTR Model Refinement in Toxicology

Employ 3-MOC as a critical outlier compound to validate and refine Quantitative Structure-Toxicity Relationship (QSTR) models for catechol derivatives. Its behavior as a predictive outlier in hepatocyte cytotoxicity assays provides essential data to improve the accuracy of in silico toxicity predictions, thereby reducing the need for extensive in vitro screening of novel compounds [3].

Tool Compound for GPR35 Pharmacological Profiling

Utilize 3-MOC as a reference agonist in functional assays for the orphan receptor GPR35. With a defined EC₅₀ of 147 μM, it serves as a benchmark for screening and comparing the potency of novel synthetic or natural ligands, facilitating the characterization of this therapeutically relevant GPCR target [4].

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